N-(5-aminopyridin-2-yl)-4-methoxybenzamide
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Overview
Description
N-(5-aminopyridin-2-yl)-4-methoxybenzamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminopyridine moiety and a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-aminopyridin-2-yl)-4-methoxybenzamide typically involves the reaction of 5-aminopyridine with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5-aminopyridin-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(5-aminopyridin-2-yl)-4-methoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-aminopyridin-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of cyclooxygenase-1 (COX-1), thereby reducing the production of pro-inflammatory mediators . The compound’s structure allows it to bind to the active site of the target enzyme, blocking its activity and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(5-aminopyridin-2-yl)-4-(trifluoromethyl)benzamide: Similar structure but with a trifluoromethyl group instead of a methoxy group.
N-(pyridin-2-yl)amides: A broader class of compounds with varied substituents on the pyridine ring.
Uniqueness
N-(5-aminopyridin-2-yl)-4-methoxybenzamide is unique due to the presence of both an aminopyridine and a methoxybenzamide group, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications .
Biological Activity
N-(5-aminopyridin-2-yl)-4-methoxybenzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities, including anti-cancer properties and kinase inhibition. This article summarizes the biological activity of this compound, emphasizing its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H12N2O2, with a molecular weight of 220.24 g/mol. The structure features a pyridine ring substituted with an amino group and a methoxybenzamide moiety, which contributes to its reactivity and biological interactions.
This compound exhibits significant biological activity primarily through its role as a kinase inhibitor. Kinases are enzymes that play crucial roles in cellular signaling pathways, particularly those involved in cell proliferation and survival. Inhibition of specific kinases can lead to reduced tumor growth and improved outcomes in cancer therapies.
Key Mechanisms:
-
Kinase Inhibition:
- The compound selectively inhibits certain kinases involved in cancer progression, such as Aurora A and AKT2, leading to decreased cell proliferation in various cancer models.
- Binding studies indicate that it interacts with the ATP-binding site of kinases, which is essential for their enzymatic activity.
- Antiproliferative Activity:
Research Findings
Recent studies have explored the biological activity of this compound, focusing on its efficacy against cancer cells and its mechanism of action.
Case Studies:
- In Vitro Studies:
- Molecular Docking Studies:
- Molecular docking simulations have provided insights into the binding affinity and orientation of this compound within the active sites of targeted kinases. These studies suggest strong interactions that facilitate effective inhibition.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful.
Compound Name | Position of Amino Group | Biological Activity |
---|---|---|
N-(5-amino-pyridin-2-yl)-4-methoxybenzamide | 5 | Inhibitor of Aurora A and AKT2 |
N-(6-amino-pyridin-3-yl)-4-methoxybenzamide | 6 | Similar kinase inhibition |
N-(3-amino-pyridin-2-yl)-4-methoxybenzamide | 3 | Potentially different kinase targets |
This table illustrates how variations in the amino group's position can influence the compound's biological activity, highlighting the specificity of N-(5-amino-pyridin-2-yl)-4-methoxybenzamide in targeting certain kinases.
Properties
Molecular Formula |
C13H13N3O2 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
N-(5-aminopyridin-2-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C13H13N3O2/c1-18-11-5-2-9(3-6-11)13(17)16-12-7-4-10(14)8-15-12/h2-8H,14H2,1H3,(H,15,16,17) |
InChI Key |
GMJAOXPUBZZJNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)N |
Origin of Product |
United States |
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